molecular formula C10H12ClNO3 B2842889 N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide CAS No. 877041-39-9

N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide

Cat. No.: B2842889
CAS No.: 877041-39-9
M. Wt: 229.66
InChI Key: USJXRMSQAUJOMB-UHFFFAOYSA-N
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Description

N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chloropropanoyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide typically involves the following steps:

    Formation of the 2-chloropropanoyl intermediate: This can be achieved by reacting 2-chloropropanoic acid with thionyl chloride to form 2-chloropropanoyl chloride.

    Furan ring functionalization: The furan ring is then functionalized by reacting with the 2-chloropropanoyl chloride in the presence of a base such as pyridine to form the 5-(2-chloropropanoyl)-2-furyl intermediate.

    Acetamide formation: The final step involves the reaction of the 5-(2-chloropropanoyl)-2-furyl intermediate with acetamide under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting enzymes: It can bind to the active site of enzymes, thereby inhibiting their activity.

    Modulating receptors: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways.

    Interfering with protein-protein interactions: It can disrupt the interactions between proteins, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(2-bromopropanoyl)-2-furyl]methyl}acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-{[5-(2-iodopropanoyl)-2-furyl]methyl}acetamide: Similar structure but with an iodine atom instead of chlorine.

    N-{[5-(2-fluoropropanoyl)-2-furyl]methyl}acetamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its halogenated analogs.

Properties

IUPAC Name

N-[[5-(2-chloropropanoyl)furan-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJXRMSQAUJOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(O1)CNC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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